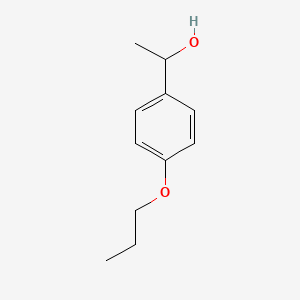
3-(Chloromethyl)-5-ethyl-2,4,6-trimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-ethyl-2,4,6-trimethylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-ethyl-2,4,6-trimethylpyridine typically involves the chloromethylation of a pyridine derivative. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-5-ethyl-2,4,6-trimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-ethyl-2,4,6-trimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-ethyl-2,4,6-trimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved would vary based on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-5-ethyl-2,4,6-trimethylpyridine: Similar structure but with the chloromethyl group at a different position.
3-(Chloromethyl)-5-methyl-2,4,6-trimethylpyridine: Similar structure but with one less ethyl group.
3-(Chloromethyl)-5-ethyl-2,4,6-trimethylbenzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
3-(Chloromethyl)-5-ethyl-2,4,6-trimethylpyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating (ethyl and methyl) and electron-withdrawing (chloromethyl) groups can create a unique electronic environment, making it a valuable compound for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-ethyl-2,4,6-trimethylpyridine |
InChI |
InChI=1S/C11H16ClN/c1-5-10-7(2)11(6-12)9(4)13-8(10)3/h5-6H2,1-4H3 |
InChI-Schlüssel |
CDAJRSHHRDPAOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(N=C1C)C)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)
![3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13222011.png)







![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)
![3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13222074.png)
![3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid](/img/structure/B13222088.png)
![Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate](/img/structure/B13222090.png)
